molecular formula C11H14O2 B1293706 4-Isobutylbenzoic acid CAS No. 38861-88-0

4-Isobutylbenzoic acid

Cat. No. B1293706
CAS RN: 38861-88-0
M. Wt: 178.23 g/mol
InChI Key: VUBBCFWWSKOHTH-UHFFFAOYSA-N
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Description

4-Isobutylbenzoic acid is a chemical compound related to ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). While the provided papers do not directly discuss 4-isobutylbenzoic acid, they do provide information on closely related compounds and their derivatives. For instance, ibuprofen is a derivative of 4-isobutylphenyl-2-propionic acid, which shares a similar structure to 4-isobutylbenzoic acid, with the key difference being the functional group attached to the benzene ring .

Synthesis Analysis

The synthesis of derivatives of 4-isobutylphenyl-2-propionic acid, which is structurally related to 4-isobutylbenzoic acid, has been explored. Specifically, the synthesis of oligomeric derivatives of ibuprofen was achieved using the imidazolide method, resulting in compounds with varying molecular weights . Although this does not directly describe the synthesis of 4-isobutylbenzoic acid, the methodologies used for ibuprofen derivatives could potentially be adapted for the synthesis of 4-isobutylbenzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of 4-isobutylbenzoic acid would consist of a benzene ring substituted with an isobutyl group and a carboxylic acid group. The structure is similar to that of ibuprofen, which has been extensively studied for its pharmacological properties. The presence of the isobutyl group and the carboxylic acid function are key to the compound's chemical behavior and potential biological activity .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 4-isobutylbenzoic acid specifically, they do provide insights into the reactivity of related compounds. For example, ibuprofen derivatives have been synthesized and evaluated, which suggests that 4-isobutylbenzoic acid could also undergo various chemical reactions to form derivatives with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-isobutylbenzoic acid can be inferred from its structure and from the properties of related compounds like ibuprofen. The carboxylic acid group would confer acidity to the molecule, and the isobutyl group would contribute to its hydrophobic character. The oligomeric derivatives of ibuprofen, which are structurally related to 4-isobutylbenzoic acid, showed prolonged anti-inflammatory activity and altered pharmacokinetics compared to ibuprofen itself . This suggests that modifications to the 4-isobutylbenzoic acid structure could significantly impact its physical and chemical properties, as well as its biological activity.

Scientific Research Applications

Chromatographic Analysis in Pharmaceuticals

A study developed a method to measure the content of 4-isobutylbenzoic acid in ibuprofen. The method, involving the self-contrast and correction factor, proved accurate and stable for determining this impurity in ibuprofen, highlighting its importance in pharmaceutical quality control (Wang Pingbao, 2012).

Synthesis of Fragrance Compounds

4-Isobutylbenzoic acid serves as a precursor in synthesizing valuable compounds like 4-isobutylbenzaldehyde. This compound is a key intermediate for the fragrance Silvial®, demonstrating the role of 4-isobutylbenzoic acid in fragrance chemistry (Valentina Beghetto et al., 2012).

Safety And Hazards

4-Isobutylbenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .

Future Directions

4-Isobutylbenzoic acid is a valuable precursor for the fragrance Silvial® (3- (4-isobutylphenyl)-2-methylpropanal) . It is also used in the studies for the identification of the degradation products and potential impurities in Ibuprofen . Therefore, the future directions of 4-Isobutylbenzoic acid could involve its use in the synthesis of new fragrances and pharmaceuticals.

properties

IUPAC Name

4-(2-methylpropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBBCFWWSKOHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192116
Record name Benzoic acid, p-isobutyl-
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutylbenzoic acid

CAS RN

38861-88-0
Record name 4-Isobutylbenzoic acid
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Record name 4-Isobutylbenzoic acid
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Record name 38861-88-0
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Record name Benzoic acid, p-isobutyl-
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Record name 4-(2-methylpropyl)benzoic acid
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Record name 4-ISOBUTYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the analytical challenges in detecting 4-Isobutylbenzoic acid in ibuprofen, and how are they addressed?

A: Accurately quantifying 4-Isobutylbenzoic acid in ibuprofen samples is crucial for quality control. Traditional external standard methods can be time-consuming and require highly pure reference standards. Research suggests that a "self-contrast and correction factor method" utilizing HPLC can be a viable alternative. [] This method involves establishing a correction factor between 4-Isobutylbenzoic acid and ibuprofen based on their respective peak areas in HPLC analysis. This simplifies the process and has been shown to be statistically comparable to external standard methods in determining impurity content. []

Q2: Besides being an ibuprofen impurity, are there other applications of 4-Isobutylbenzoic acid?

A: Yes, 4-Isobutylbenzoic acid serves as a key precursor in the synthesis of the fragrance compound Silvial® (3-(4-isobutylphenyl)-2-methylpropanal). [] Several synthetic routes utilize this acid, either converting it to a benzyl alcohol or acyl chloride intermediate, or employing it in a Suzuki-Miyaura cross-coupling reaction with 4-bromobenzaldehyde. []

Q3: How is 4-Isobutylbenzoic acid analyzed in complex mixtures?

A: Reversed phase liquid chromatography (RP-HPLC) proves to be an effective method for simultaneous determination of 4-Isobutylbenzoic acid alongside other related impurities in ibuprofen-containing formulations. [, ] Specific mobile phase compositions and gradient elution protocols allow for the separation and quantification of these compounds, ensuring accurate assessment of drug purity and quality control. [, ]

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